3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid
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Overview
Description
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound features a piperazine ring, which is often utilized in medicinal chemistry for its pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of the compound “3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid” are currently unknown. The compound is a derivative of propanoic acid and contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These compounds are typically involved in peptide bond formation during protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid typically involves the protection of the amino group of piperazine with the Fmoc group. This is followed by the introduction of the propanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and bases like diisopropylethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Substitution: Reactions involving the piperazine ring, which can be functionalized with various substituents.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HATU or DIC in the presence of bases like diisopropylethylamine.
Substitution: Nucleophilic reagents for functionalizing the piperazine ring.
Major Products
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used in the synthesis.
Scientific Research Applications
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a lysine side chain.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid with a glycine side chain.
Fmoc-Asp(OtBu)-OH: An Fmoc-protected aspartic acid with a tert-butyl ester protecting group.
Uniqueness
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties. This makes it particularly useful in medicinal chemistry for the development of peptide-based drugs with enhanced stability and bioavailability.
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUNXQDLERJOBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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